(5-bromo-2-methyl-3-nitrophenyl)methanol
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Overview
Description
(5-bromo-2-methyl-3-nitrophenyl)methanol is an organic compound with the molecular formula C8H8BrNO3 It is a derivative of phenylmethanol, where the phenyl ring is substituted with a bromine atom at the 5-position, a methyl group at the 2-position, and a nitro group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-bromo-2-methyl-3-nitrophenyl)methanol typically involves the nitration of 5-bromo-2-methylbenzyl alcohol. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the 3-position of the aromatic ring .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same nitration reaction, but with optimized reaction conditions and equipment to ensure safety and efficiency on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
(5-bromo-2-methyl-3-nitrophenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or iron powder (Fe) with hydrochloric acid (HCl).
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: (5-bromo-2-methyl-3-nitrophenyl)formaldehyde or (5-bromo-2-methyl-3-nitrobenzoic acid).
Reduction: (5-bromo-2-methyl-3-aminophenyl)methanol.
Substitution: Various substituted phenylmethanol derivatives depending on the nucleophile used.
Scientific Research Applications
(5-bromo-2-methyl-3-nitrophenyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5-bromo-2-methyl-3-nitrophenyl)methanol depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The nitro group can participate in redox reactions, while the bromine and methyl groups can influence the compound’s binding affinity and specificity to molecular targets .
Comparison with Similar Compounds
Similar Compounds
(5-bromo-2-nitrophenyl)methanol: Similar structure but lacks the methyl group at the 2-position.
(5-bromo-2-methylphenyl)methanol: Similar structure but lacks the nitro group at the 3-position.
(5-bromo-3-nitrophenyl)methanol: Similar structure but lacks the methyl group at the 2-position.
Uniqueness
(5-bromo-2-methyl-3-nitrophenyl)methanol is unique due to the presence of all three substituents (bromine, methyl, and nitro groups) on the aromatic ring. This combination of substituents can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable compound for various research applications .
Properties
CAS No. |
1807110-78-6 |
---|---|
Molecular Formula |
C8H8BrNO3 |
Molecular Weight |
246.1 |
Purity |
95 |
Origin of Product |
United States |
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